molecular formula C10H14ClNO2S B2417854 (S)-alpha-(2-thiophenylmethyl)-proline-HCl CAS No. 1217711-72-2

(S)-alpha-(2-thiophenylmethyl)-proline-HCl

Cat. No.: B2417854
CAS No.: 1217711-72-2
M. Wt: 247.74
InChI Key: WSTYNPDBAZHCMT-PPHPATTJSA-N
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Description

(S)-alpha-(2-thiophenylmethyl)-proline-HCl is a chiral compound that belongs to the class of proline derivatives It features a thiophene ring attached to the alpha carbon of the proline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-alpha-(2-thiophenylmethyl)-proline-HCl typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available (S)-proline and 2-thiophenylmethyl bromide.

    Nucleophilic Substitution: The (S)-proline is reacted with 2-thiophenylmethyl bromide in the presence of a base such as sodium hydride or potassium carbonate. This reaction proceeds via nucleophilic substitution to form the desired product.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the purified product with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for reaction monitoring and product isolation.

Chemical Reactions Analysis

Types of Reactions

(S)-alpha-(2-thiophenylmethyl)-proline-HCl undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thiophene ring or to modify the proline moiety.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: De-thiophenylated proline derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

(S)-alpha-(2-thiophenylmethyl)-proline-HCl has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a chiral auxiliary in asymmetric synthesis, aiding in the production of enantiomerically pure compounds.

    Biological Studies: It is employed in studies investigating the role of proline derivatives in biological systems, including enzyme inhibition and protein interactions.

    Industrial Applications: The compound is used in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (S)-alpha-(2-thiophenylmethyl)-proline-HCl involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring and proline moiety contribute to its binding affinity and selectivity. The compound may modulate the activity of enzymes by acting as an inhibitor or activator, depending on the target and context.

Comparison with Similar Compounds

Similar Compounds

    (S)-alpha-(2-furylmethyl)-proline-HCl: Similar structure but with a furan ring instead of a thiophene ring.

    (S)-alpha-(2-pyridylmethyl)-proline-HCl: Contains a pyridine ring, offering different electronic properties.

    (S)-alpha-(2-benzyl)-proline-HCl: Features a benzyl group, providing a different steric and electronic environment.

Uniqueness

(S)-alpha-(2-thiophenylmethyl)-proline-HCl is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where the thiophene ring’s characteristics are advantageous, such as in the design of enzyme inhibitors or materials with specific electronic properties.

Properties

IUPAC Name

(2S)-2-(thiophen-2-ylmethyl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2S.ClH/c12-9(13)10(4-2-5-11-10)7-8-3-1-6-14-8;/h1,3,6,11H,2,4-5,7H2,(H,12,13);1H/t10-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTYNPDBAZHCMT-PPHPATTJSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)(CC2=CC=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@](NC1)(CC2=CC=CS2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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